3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride

Catalog No.
S807248
CAS No.
7596-82-9
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochlori...

CAS Number

7596-82-9

Product Name

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H

InChI Key

WLRKCNCUWGKDNO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl
  • Piperidine Moiety

    The piperidine ring is a common scaffold found in many biologically active molecules. It is present in numerous drugs, including some antipsychotics and antidepressants PubChem, CID 10302: . Researchers have explored piperidine derivatives for their potential in various therapeutic areas due to their ability to interact with different biological targets NCBI, PMC3908902: .

  • Benzoic Acid Moiety

    Benzoic acid is a building block for many important molecules in living organisms and has been used in medicinal chemistry ScienceDirect, doi:10.1016/S0960-894X(00)00386-0. Introducing a benzoic acid group can influence a molecule's properties, such as its ability to bind to specific receptors.

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound characterized by the molecular formula C13H17NO2HClC_{13}H_{17}NO_2\cdot HCl. This compound is a derivative of benzoic acid, where the carboxyl group has been substituted with a piperidin-1-ylmethyl group, enhancing its chemical properties and biological activities. The presence of the piperidine ring contributes to its unique pharmacological profile, making it a subject of interest in medicinal chemistry and drug development .

The chemical reactivity of 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride can be analyzed through various types of reactions:

  • Oxidation: This compound can undergo oxidation to form carboxylic acids or ketones.
  • Reduction: It can be reduced to yield alcohols or amines.
  • Substitution: The compound can participate in substitution reactions to form various substituted benzoic acid derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound for various applications.

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride exhibits notable biological activities:

  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.
  • Anticancer Activity: Research indicates that piperidine derivatives can exhibit antiproliferative and antimetastatic effects on cancer cells, potentially making this compound useful in cancer therapy.
  • Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression .

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 3-(chloromethyl)benzoic acid with piperidine. The synthesis can be summarized as follows:

  • Starting Materials: 3-(chloromethyl)benzoic acid and piperidine.
  • Reaction Conditions: The reaction is conducted in the presence of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the hydrochloric acid produced. The mixture is heated to approximately 70-80°C to facilitate the reaction.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In industrial settings, this synthesis can be scaled up using larger reactors and continuous flow systems. Optimizing reaction conditions ensures high yield and purity of the compound, which is crucial for pharmaceutical applications.

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibitors and receptor ligands.
  • Medicine: It is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
  • Industry: This compound is employed in producing pharmaceuticals and agrochemicals, highlighting its versatility .

Studies on 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride have revealed its interactions with various biomolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects:

  • Cellular Interactions: The compound influences cell function by modulating cell signaling pathways and gene expression.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer activity .

Several compounds share structural similarities with 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(Piperidin-1-ylmethyl)benzoic acidBenzoic Acid DerivativeExhibits similar biological activities
N-(4-Piperidinyl)benzamideAmideKnown for analgesic properties
4-(Piperidin-1-yl)butanoic acidFatty Acid DerivativePotential neuroprotective effects
PiperidineAlkaloidBasic structure; serves as a precursor for derivatives

Other CAS

7596-82-9

Dates

Last modified: 08-16-2023

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